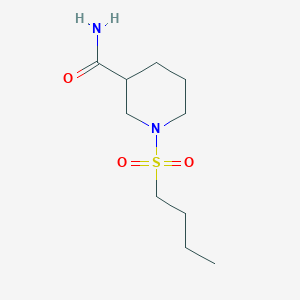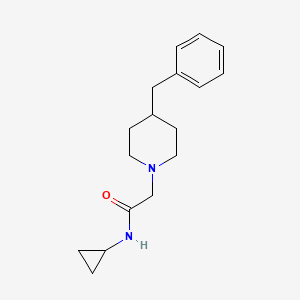
4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been used in scientific research as a tool to study the mechanism of action of various neurotransmitters and receptors. TFMPP has been found to have both biochemical and physiological effects on the body, and its use in lab experiments has provided valuable insights into the functioning of the nervous system.
作用机制
The exact mechanism of action of 4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission. This compound has been found to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, as well as an antagonist at the dopamine D2 receptor. These actions are thought to underlie the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its effects on mood and anxiety. This compound has also been found to have sedative effects, as well as effects on appetite and body temperature regulation.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one in lab experiments is its selectivity for certain receptors, which allows researchers to study the effects of these receptors in isolation. This compound is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for scientific research. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for the study of 4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one. One area of interest is the development of more selective compounds that target specific serotonin and dopamine receptors. Another area of interest is the use of this compound in the study of the role of these receptors in psychiatric disorders such as depression and anxiety. Additionally, the development of new methods for the synthesis of this compound and related compounds may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one involves a series of chemical reactions starting from the precursor compound, benzyl cyanide. The first step involves the conversion of benzyl cyanide to benzylamine, which is then reacted with ethyl chloroformate to form the intermediate compound, N-ethyl benzyl carbamate. This intermediate is then reacted with 4,4,4-trifluorobutyryl chloride to form the final product, this compound.
科学研究应用
4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one has been used extensively in scientific research as a tool to study the mechanism of action of various neurotransmitters and receptors. It has been found to have affinity for a number of different receptors, including the serotonin 5-HT1A, 5-HT1B, and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has been used to study the effects of these receptors on various physiological processes, such as sleep, anxiety, and mood regulation.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(4,4,4-trifluorobutanoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-2-15-13-22(16(24)8-10-18(19,20)21)11-9-17(25)23(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSLMXDCIIHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5432574.png)


![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5432598.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)

![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)